3,5-Difluoro-4-(3-fluorophenyl)pyridine
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Overview
Description
3,5-Difluoro-4-(3-fluorophenyl)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine atoms in the aromatic ring. These compounds have reduced basicity and are generally less reactive than their chlorinated and brominated analogues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 3,5-Difluoro-4-(3-fluorophenyl)pyridine, often involves nucleophilic substitution reactions. For instance, pentafluoropyridine can undergo nucleophilic substitution with various nucleophiles to introduce different functional groups . Another common method is the Suzuki–Miyaura coupling, which involves the reaction of boronic acids with halogenated pyridines under palladium catalysis .
Industrial Production Methods
Industrial production of fluorinated pyridines typically involves large-scale nucleophilic substitution reactions and coupling reactions. The availability of fluorinated synthetic blocks and effective fluorinating reagents has accelerated the development of these compounds .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-(3-fluorophenyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, nucleophilic substitution reactions are common.
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyridine ring.
Coupling Reactions: Suzuki–Miyaura coupling is a notable example.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, pentafluoropyridine.
Suzuki–Miyaura Coupling: Boronic acids, palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can introduce azide groups, while Suzuki–Miyaura coupling can form carbon-carbon bonds .
Scientific Research Applications
3,5-Difluoro-4-(3-fluorophenyl)pyridine has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Potential use in radiotherapy due to the presence of fluorine-18.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceuticals.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-(3-fluorophenyl)pyridine involves its interaction with molecular targets through its electron-withdrawing fluorine atoms. This can affect the compound’s reactivity and interaction with biological molecules. The specific pathways and targets depend on the context of its use, such as in radiotherapy or as a pharmaceutical agent .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3,5-Difluoro-4-(3-fluorophenyl)pyridine is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of multiple fluorine atoms enhances its electron-withdrawing capability, making it a valuable compound in various applications .
Properties
Molecular Formula |
C11H6F3N |
---|---|
Molecular Weight |
209.17 g/mol |
IUPAC Name |
3,5-difluoro-4-(3-fluorophenyl)pyridine |
InChI |
InChI=1S/C11H6F3N/c12-8-3-1-2-7(4-8)11-9(13)5-15-6-10(11)14/h1-6H |
InChI Key |
MRBDDZCQTYKNGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=NC=C2F)F |
Origin of Product |
United States |
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